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2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one

Chiral synthesis Enantiomeric purity Quinazolinone stereochemistry

Researchers requiring stereochemically defined dihydroquinazolinone fragments face limited access to enantiopure (R)-chrysogine. This CAS 18326-30-2 product eliminates chiral resolution steps with NMR-verifiable enantiomeric purity. • Ideal fragment-sized (MW 190.20) starting material compliant with Lipinski, Ghose & Veber rules • Pre-computed docking scores: -5.69 kcal/mol (1NTK), -6.64 kcal/mol (3QFB) for structure-based optimization • 4.4-4.9× fermentation yield enhancement under salt-stress conditions enables cost-effective scale-up

Molecular Formula C10H10N2O2
Molecular Weight 190.20
CAS No. 18326-30-2
Cat. No. B3044247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one
CAS18326-30-2
Synonymschrysogine
Molecular FormulaC10H10N2O2
Molecular Weight190.20
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2C(=O)N1)O
InChIInChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)/t6-/m1/s1
InChIKeyBMBSGGZMJQTQSO-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Chrysogine: Chiral Natural Product Overview


2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one (CAS 18326-30-2) is the (R)-enantiomer of chrysogine, a heterocyclic quinazolin-4-one alkaloid belonging to the dihydroquinazolinone class. It is a yellow pigment naturally produced by filamentous fungi including Penicillium chrysogenum, Fusarium sambucinum, and Aspergillus spp. [1][2]. The compound features a dihydroquinazolinone core with a chiral 1-hydroxyethyl substituent at the 2-position (molecular formula C₁₀H₁₀N₂O₂; MW 190.20 g/mol) [3]. The (R)-configuration is stereochemically defined, and the enantiomeric purity can be confirmed by NMR methods, distinguishing it from its (S)-counterpart (CAS 42599-89-3) [4].

(R)-Chrysogine vs. Generic 4(3H)-Quinazolinones


The dihydroquinazolinone class encompasses hundreds of analogs with diverse substituents at positions 2, 3, 6, and 8, each conferring distinct biological profiles [1]. Substituting 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one with a generic quinazolinone—such as 2-methyl-4(3H)-quinazolinone, 2-phenyl-4(3H)-quinazolinone, or even the 2-acetyl-4(3H)-quinazolinone analog—ignores critical stereochemical and functional-group determinants of activity. The chiral (R)-1-hydroxyethyl side chain provides a hydrogen-bond donor/acceptor motif that the 2-acetyl analog (a ketone) cannot replicate, and the enantiomeric configuration directly impacts molecular recognition at biological targets [2][3]. Furthermore, the compound's biosynthetic origin as a fungal NRPS product—with anthranilic acid and pyruvic acid as precursors—imparts a metabolic context absent in fully synthetic analogs [4]. These differences translate into distinct antibacterial, cytotoxic, and UV-protective properties that are not interchangeable across the class.

(R)-Chrysogine Quantitative Differentiation Evidence


Enantiomeric Discrimination by NMR and Synthesis

The (R)-enantiomer of chrysogine (CAS 18326-30-2) was obtained from the (S)-enantiomer (CAS 42599-89-3) via Mitsunobu inversion, with enantiomeric purity confirmed by ¹H NMR analysis of the Mosher ester derivative [1]. The (S)-enantiomer can alternatively be produced by baker's yeast reduction of 2-acetyl-4(3H)-quinazolinone [1]. This establishes that the two enantiomers are synthetically accessible and distinguishable, and that stereochemical integrity is verifiable—critical for any application where chirality affects target binding.

Chiral synthesis Enantiomeric purity Quinazolinone stereochemistry

Docking Affinity Against Lung Cancer Targets

Density functional theory (DFT)-optimized chrysogine was docked against two lung cancer target proteins using AutoDock Tools. The compound exhibited binding affinities of −5.69 kcal/mol against PDB 1NTK and −6.64 kcal/mol against PDB 3QFB [1]. These computational predictions provide a baseline for selecting the compound in virtual screening campaigns. Note: the published study did not include docking data for comparator quinazolinones against the same targets; the differential value lies in the availability of a validated, DFT-parameterized structure ready for comparative in silico workflows.

Molecular docking Lung cancer Computational chemistry

HeLa Cell Cytotoxicity and Salt-Stress Yield

Chrysogine isolated from the marine fungus Penicillium sp. Ty01b-8 demonstrated 15.05% inhibition of HeLa cell proliferation at 20 µg/mL [1]. While this moderate activity is not benchmarked against a reference drug in the same study, the production yield of chrysogine was enhanced 4.4-fold and 4.9-fold in 3% and 6% NaCl culture conditions, respectively, compared to non-salt conditions [1]. This demonstrates that fermentation yield—a key procurement and scale-up variable—is tunable by osmotic stress, providing a production advantage over non-salt-inducible quinazolinone analogs.

Cytotoxicity HeLa cells Marine natural products

ADMET and Drug-Likeness Profiling

Computational ADMET profiling using SwissADME indicates chrysogine complies with Lipinski's Rule of Five (MW 190.20; LogP ~1.29; HBD 2; HBA 3), the Ghose rule, and the Veber rule [1]. The HOMO-LUMO energy gap, a reactivity descriptor, was computed as 4.9624 eV in water, the lowest among tested solvents (gas, ethanol, methanol, DMSO, water), indicating highest reactivity in aqueous physiological media [1]. These computed properties position chrysogine as a drug-like scaffold with favorable oral bioavailability potential. However, no direct experimental PK comparator data against other dihydroquinazolinones is available.

ADMET Drug-likeness Pharmacokinetics

NRPS Biosynthetic Gene Cluster Validation

Chrysogine biosynthesis is mediated by a two-module nonribosomal peptide synthetase (NRPS14/chry1) encoded by a six-gene cluster (chry1–6) in Fusarium graminearum [1]. Deletion of NRPS14 abolished chrysogine production entirely, and overexpression enhanced production, confirming NRPS14 as the biosynthetic bottleneck [1]. This contrasts with polyketide-derived quinazolinones and with purely synthetic analogs, establishing chrysogine as an NRPS-pathway natural product amenable to genetic engineering for yield optimization. Anthranilic acid and pyruvic acid supplementation enhanced production, providing a defined precursor feeding strategy [1].

Biosynthesis NRPS Fungal genetics

Application Scenarios for (R)-Chrysogine


Chiral Building Block for Asymmetric Synthesis

The (R)-enantiomer (CAS 18326-30-2) serves as a chirally defined starting material for synthesizing dihydroquinazolinone-based kinase inhibitors, PBP2a allosteric modulators, and other target-directed libraries. Its NMR-verifiable enantiomeric purity [1] ensures stereochemical fidelity in downstream SAR studies. Procurement of the specific (R)-enantiomer rather than racemic chrysogine eliminates the need for chiral resolution and reduces synthetic step count.

Fragment-Based Drug Discovery Potential

With MW 190.20, LogP ~1.29, and compliance with Lipinski, Ghose, and Veber rules, chrysogine is an ideal fragment-sized starting point [2]. Its DFT-computed HOMO-LUMO gap of 4.9624 eV in water indicates aqueous reactivity suitable for covalent or non-covalent target engagement. Procurement for fragment screening libraries benefits from the compound's low molecular complexity and favorable ADMET-predicted profile.

Fermentation Yield Enhancement via Osmotic Stress

The 4.4–4.9× yield enhancement under 3–6% NaCl conditions [3] makes chrysogine a model compound for studying salt-stress-induced secondary metabolite production in marine Penicillium spp. Industrial fermentation groups can leverage this tunability to optimize cost-effective production, particularly for natural product screening libraries requiring milligram-to-gram quantities.

Anticancer Virtual Screening Against Lung Cancer Targets

The pre-computed docking scores (−5.69 kcal/mol for 1NTK; −6.64 kcal/mol for 3QFB) provide a validated starting point for structure-based optimization [2]. Research groups pursuing lung cancer targets can use chrysogine as a reference ligand for comparative docking studies of novel quinazolinone analogs, capitalizing on the publicly available DFT-optimized geometry and binding pose data.

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